

## The Role of GSK256073 in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK256073 |           |
| Cat. No.:            | B607794   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

GSK256073 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxy-carboxylic acid receptor 2 (HCA2). Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in circulating non-esterified fatty acids (NEFA). This technical guide provides a comprehensive overview of the role of GSK256073 in glucose homeostasis, summarizing key findings from clinical and preclinical investigations. While initial short-term studies demonstrated promising acute improvements in glucose control and insulin sensitivity in individuals with type 2 diabetes mellitus, longer-term trials revealed a waning of its therapeutic effects, ultimately not achieving durable glycemic control. This guide details the quantitative outcomes of these studies, the experimental methodologies employed, and the underlying signaling pathways.

# Mechanism of Action: GPR109A-Mediated Inhibition of Lipolysis

**GSK256073** exerts its effects on glucose homeostasis primarily through its action on adipocytes. By binding to and activating GPR109A, a Gi/G0-coupled receptor, **GSK256073** initiates an intracellular signaling cascade that culminates in the reduction of lipolysis.[1] This process involves the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP).[1] The reduction in cAMP levels subsequently diminishes



the activity of protein kinase A (PKA), a key enzyme responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL).[1] The decreased activity of HSL results in a reduced breakdown of triglycerides into glycerol and NEFA, thereby lowering their release into the bloodstream. The reduction in circulating NEFA is believed to alleviate insulin resistance in peripheral tissues such as the liver and skeletal muscle, leading to improved glucose uptake and utilization.



Click to download full resolution via product page

**Diagram 1: GSK256073** Signaling Pathway in Adipocytes.

### **Clinical Efficacy in Type 2 Diabetes Mellitus**

The clinical development of **GSK256073** has been characterized by promising acute effects on glucose metabolism that were not sustained in longer-term studies.

### **Short-Term Efficacy (2-Day Study)**

A randomized, single-blind, placebo-controlled, crossover study investigated the acute effects of **GSK256073** in 39 subjects with type 2 diabetes mellitus.[2] Participants received a placebo and two of four different **GSK256073** dosing regimens for two days.[2]

**Data Presentation** 



| Parameter                                                 | 5 mg BID                     | 10 mg QD                     | 25 mg BID                    | 50 mg QD                     |
|-----------------------------------------------------------|------------------------------|------------------------------|------------------------------|------------------------------|
| Change in<br>Weighted Mean<br>Glucose (24-48h,<br>mmol/L) | -0.63                        | -0.60                        | -0.87                        | -0.72                        |
| HOMA-IR Score<br>Reduction (%)                            | 27-47% (across<br>all doses) | 27-47% (across<br>all doses) | 27-47% (across<br>all doses) | 27-47% (across<br>all doses) |
| BID: twice daily,<br>QD: once daily.<br>[2]               |                              |                              |                              |                              |

All tested regimens of **GSK256073** resulted in a statistically significant reduction in the weighted mean glucose concentration over a 24 to 48-hour period, with the 25 mg twice-daily dose showing the greatest effect.[2] This improvement in glucose homeostasis was accompanied by a notable decrease in HOMA-IR scores, suggesting enhanced insulin sensitivity.[2] Furthermore, the study observed a sustained suppression of NEFA and glycerol concentrations throughout the 48-hour dosing period, consistent with the drug's mechanism of action.[2] Importantly, these beneficial metabolic effects were not associated with flushing, a common side effect of other HCA2 agonists like niacin.[2]

### **Long-Term Efficacy (12-Week Study)**

A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial was conducted to evaluate the longer-term safety and efficacy of **GSK256073** in 94 patients with type 2 diabetes inadequately controlled with metformin.[3]

**Data Presentation** 



| Parameter                                 | 5 mg BID                      | 10 mg QD                      | 25 mg BID                     | 50 mg QD             |
|-------------------------------------------|-------------------------------|-------------------------------|-------------------------------|----------------------|
| Change in HbA1c at Week 12 (from placebo) | Not statistically significant | Not statistically significant | Not statistically significant | -0.30%               |
| NEFA<br>Suppression                       | Lost by Week 6                | Lost by Week 6                | Lost by Week 6                | Reduced by<br>Week 6 |

The primary endpoint of this study, a significant change from baseline in glycosylated hemoglobin (HbA1c) at week 12, was not met.[3] While all treatment groups showed a decrease in HbA1c, these changes were not statistically significant compared to placebo.[3] The most substantial, though not statistically significant, reduction was a 0.30% decrease from placebo in the 50 mg once-daily group.[3]

Crucially, the study revealed that the initial robust suppression of NEFA observed on day 2 was not maintained. By week 6, the pharmacological activity on NEFA was lost for the 5mg BID, 10mg QD, and 25mg BID doses, and was reduced for the 50mg QD dose.[3] This attenuation of the primary pharmacodynamic effect likely contributed to the lack of durable glycemic control.[3]

# Experimental Protocols Short-Term (2-Day) Clinical Trial (NCT01147861)

- Study Design: A randomized, single-blind, placebo-controlled, three-period crossover trial.[2]
- Participants: 39 subjects with a diagnosis of type 2 diabetes mellitus.[2]
- Intervention: Each participant received placebo and two of the four GSK256073 regimens over three two-day treatment periods, with a washout period between each. The regimens were 5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD.[2]
- Key Assessments:
  - Glucose: Weighted mean glucose concentrations were determined over a 24 to 48-hour period post-initial dose.



- Insulin Sensitivity: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated from fasting glucose and insulin levels.[2]
- Lipolysis Markers: Serum concentrations of non-esterified fatty acids (NEFA) and glycerol
   were measured throughout the dosing period.[2]
- Insulin and C-peptide: Serum levels were monitored in conjunction with glucose concentrations.[2]

### Long-Term (12-Week) Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[3]
- Participants: 94 patients with type 2 diabetes mellitus inadequately controlled with metformin.
- Intervention: Following a two-week placebo run-in, participants were randomized to receive GSK256073 (5mg BID, 10mg QD, 25mg BID, or 50mg QD) or a matching placebo in addition to their ongoing metformin therapy for 12 weeks.[3]
- Key Assessments:
  - Primary Endpoint: Change from baseline in HbA1c at week 12.[3]
  - Pharmacodynamics: Plasma NEFA concentrations were measured at baseline, on day 2,
     and at week 6 to assess the durability of the anti-lipolytic effect.[3]
  - Safety and Tolerability: Monitored throughout the study.[3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GPR109A and Vascular Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK256073 acutely regulates NEFA levels via HCA2 agonism but does not achieve durable glycaemic control in type 2 diabetes. A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of GSK256073 in Glucose Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607794#role-of-gsk256073-in-glucose-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com